molecular formula C10H11BrO2 B121748 Methyl 3-(3-bromophenyl)propanoate CAS No. 151583-29-8

Methyl 3-(3-bromophenyl)propanoate

Cat. No. B121748
M. Wt: 243.1 g/mol
InChI Key: DJJHVPBMUQLOCB-UHFFFAOYSA-N
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Description

“Methyl 3-(3-bromophenyl)propanoate” is an organic chemical compound with the empirical formula C10H11BrO2 . It is also known as “3-(3-Bromophenyl)propionic acid methyl ester” and has a molecular weight of 243.10 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-bromophenyl)propanoate” is represented by the formula C10H11BrO2 . This indicates that the molecule is composed of 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 3-(3-bromophenyl)propanoate” is a liquid at room temperature . It has a refractive index of 1.540 and a density of 1.382 g/mL at 25 °C .

Scientific Research Applications

Electroreductive Radical Cyclization

Methyl 3-(3-bromophenyl)propanoate has been utilized in electroreductive radical cyclization reactions. A study by Esteves et al. (2005) explored the reductive intramolecular cyclization of related compounds using nickel catalysis, highlighting its potential in organic synthesis processes (Esteves et al., 2005).

Anti-inflammatory Activities

Research on phenolic compounds from the tender leaves of Eucommia ulmoides Oliv. revealed new compounds structurally related to Methyl 3-(3-bromophenyl)propanoate. These compounds exhibited modest anti-inflammatory activities, demonstrating the potential medicinal applications of related compounds (Ren et al., 2021).

Synthesis of β-Oxodithioester Complexes

A study by Yadav et al. (2015) involved the synthesis of β-oxodithioester complexes using a compound structurally similar to Methyl 3-(3-bromophenyl)propanoate. These complexes were assessed for their anti-leishmanial activities, indicating potential applications in the treatment of leishmaniasis (Yadav et al., 2015).

Phytotoxic and Mutagenic Effects

Jităreanu et al. (2013) evaluated the phytotoxic and mutagenic effects of various cinnamic acid derivatives, including compounds related to Methyl 3-(3-bromophenyl)propanoate. This study contributes to understanding the environmental impact and safety of these compounds (Jităreanu et al., 2013).

Baeyer-Villiger Monooxygenases in Synthesis

Research by Van Beek et al. (2014) investigated the use of Baeyer-Villiger monooxygenases for producing Methyl propanoate, a compound related to Methyl 3-(3-bromophenyl)propanoate. This study emphasizes the utility of enzymatic methods in organic synthesis (Van Beek et al., 2014).

Antioxidant Applications

A study by Huang et al. (2018) discussed the loading of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate, a structurally similar compound, onto mesoporous silica nanoparticles. This was done to enhance the antioxidant stability of synthetic ester lubricant oil, suggesting potential industrial applications (Huang et al., 2018).

Safety And Hazards

“Methyl 3-(3-bromophenyl)propanoate” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek medical attention immediately .

properties

IUPAC Name

methyl 3-(3-bromophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJHVPBMUQLOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609957
Record name Methyl 3-(3-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-bromophenyl)propanoate

CAS RN

151583-29-8
Record name Methyl 3-(3-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to the procedure described in Example 34, Step 1, using 3-(3-bromo-phenyl)-propionic acid and methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
WT Jorgensen, DW Gulliver, TA Katte, EL Werry… - European Journal of …, 2018 - Elsevier
WAY-267,464 (1) and twelve conformationally rigid analogues (3a-f–4a-f) were synthesised, characterised and evaluated in cellular assays with the aim of systematically exploring …
Number of citations: 10 www.sciencedirect.com
Y Cui - 2014 - search.proquest.com
Described herein is the total synthesis of neopeltolide and eleven analogs with modifications to its macrolactone and side chain. Preliminary biological assays showed neopeltolide and …
Number of citations: 3 search.proquest.com
CL Higgins, SV Filip, A Afsar, W Hayes - Tetrahedron, 2019 - Elsevier
A series of novel diphenylamine-phenol antioxidants were synthesised that combined the two antioxidant types into a single molecule. These antioxidants were then functionalised with …
Number of citations: 9 www.sciencedirect.com
M Hoffmann, S Deshmukh… - European Journal of …, 2015 - Wiley Online Library
We have developed a microwave‐assisted catalytic Wittig reaction. In this paper, we give full account of the scope and limitations of this reaction. A screening of various commercially …
Y He, S Li, Y Zhu, Y Wang, Y Chen, D Zhang… - European Journal of …, 2023 - Elsevier
Fatty-acid binding protein 4 (FABP4) is an essential driver for the progression of metabolic-related inflammatory diseases including obesity, diabetes, atherosclerosis, and various lipid …
Number of citations: 3 www.sciencedirect.com
KV Lawson - 2014 - search.proquest.com
Peptidomimetic macrocycles are valuable research tools and serve as lead compounds in drug discovery. We have developed two synthetic methods to access distinct isomeric …
Number of citations: 2 search.proquest.com

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